Dimethylamine-13C2 hydrochloride

Mass Spectrometry Quantitative Bioanalysis Isotopic Purity

Optimal SIL-IS for dimethylamine in LC-MS/MS with zero chromatographic isotope effect. 13C2 ensures perfect co-elution and superior matrix correction vs. deuterated analogs. 99 atom% 13C purity, M+2 mass shift, ideal for pharma impurity profiling (NDMA), metabolomics, and environmental analysis.

Molecular Formula C2H8ClN
Molecular Weight 83.53 g/mol
CAS No. 286012-99-5
Cat. No. B1626928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylamine-13C2 hydrochloride
CAS286012-99-5
Molecular FormulaC2H8ClN
Molecular Weight83.53 g/mol
Structural Identifiers
SMILESCNC.Cl
InChIInChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H/i1+1,2+1;
InChIKeyIQDGSYLLQPDQDV-AWQJXPNKSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethylamine-13C2 Hydrochloride (CAS 286012-99-5): A High-Purity 13C-Labeled Internal Standard for Mass Spectrometry and NMR Quantification


Dimethylamine-13C2 hydrochloride (CAS 286012-99-5) is a stable isotope-labeled analog of dimethylamine hydrochloride in which both carbon atoms are enriched with carbon-13 (99 atom % 13C) . The compound has a molecular weight of 83.53 g/mol (compared to 81.54 g/mol for the unlabeled compound), a mass shift of M+2 relative to the natural abundance analyte, and a melting point of 170-173 °C [1]. Its primary utility is as a stable isotope-labeled internal standard (SIL-IS) for mass spectrometry (MS) and nuclear magnetic resonance (NMR) applications, enabling precise quantification of dimethylamine in complex biological and environmental matrices .

Why Unlabeled or Deuterated Dimethylamine Analogs Cannot Substitute for Dimethylamine-13C2 Hydrochloride in Rigorous Quantitative MS


The selection of a stable isotope-labeled internal standard (SIL-IS) directly determines the accuracy and precision of quantitative LC-MS/MS and GC-MS assays [1]. While unlabeled dimethylamine hydrochloride is chemically identical, it cannot serve as an internal standard because it co-elutes with and is indistinguishable from the endogenous analyte by mass spectrometry, providing no means to correct for matrix effects, extraction losses, or ionization variability [2]. Deuterated dimethylamine (e.g., dimethylamine-d6 hydrochloride) is a common SIL-IS alternative, but deuterium labeling introduces a measurable isotope effect on reversed-phase LC retention time, causing a retention time shift (up to 1.2 minutes) that diminishes the internal standard's ability to compensate for matrix effects [3]. In contrast, 13C-labeled internal standards such as dimethylamine-13C2 hydrochloride exhibit no chromatographic isotope effect on either RPLC or HILIC, eluting with identical retention time to the unlabeled analyte and providing superior matrix effect correction .

Quantitative Differentiation: Dimethylamine-13C2 Hydrochloride vs. Unlabeled, Deuterated, and Dual-Labeled Analogs


Isotopic Purity: 99 Atom % 13C Enables Unambiguous Mass Spectrometric Discrimination

Dimethylamine-13C2 hydrochloride is supplied with a certified isotopic purity of 99 atom % 13C, as specified by the manufacturer's certificate of analysis . This high enrichment ensures that the internal standard produces a distinct M+2 mass shift relative to the unlabeled analyte, with minimal interference from residual unlabeled (12C) species. In contrast, the unlabeled dimethylamine hydrochloride (CAS 506-59-2) has a natural abundance 13C content of approximately 1.1%, precluding its use as an internal standard [1].

Mass Spectrometry Quantitative Bioanalysis Isotopic Purity

Retention Time Fidelity: No Chromatographic Isotope Effect on RPLC vs. Deuterated Standards

A systematic comparison of labeling strategies for amine quantification demonstrated that 13C-dimethylation produces no chromatographic isotope effect on either reversed-phase liquid chromatography (RPLC) or hydrophilic interaction liquid chromatography (HILIC), whereas deuterium labeling causes a measurable isotope effect on RPLC elution . This means dimethylamine-13C2 hydrochloride co-elutes precisely with the unlabeled analyte, whereas deuterated dimethylamine-d6 hydrochloride exhibits a retention time shift that can reduce its effectiveness in compensating for matrix effects [1].

LC-MS Matrix Effects Internal Standard Selection

Mass Shift Specification: M+2 Enables Unambiguous MRM Discrimination from Analyte

Dimethylamine-13C2 hydrochloride has a specified mass shift of M+2 relative to the unlabeled analyte (molecular weight 83.53 g/mol vs. 81.54 g/mol for unlabeled dimethylamine hydrochloride) . This +2 Da mass difference places the internal standard signal two m/z units away from the analyte in the mass spectrometer, enabling clean multiple reaction monitoring (MRM) transitions without cross-talk or isotopic overlap. In comparison, the deuterated analog dimethylamine-d6 hydrochloride provides an M+6 mass shift (molecular weight ~87.58 g/mol) , which is also sufficient for discrimination but may introduce the retention time shift issues documented above.

LC-MS/MS MRM Quantitative Analysis

Label Stability: No Hydrogen-Deuterium Exchange in Protic Matrices

A fundamental advantage of 13C labeling over deuterium labeling is the complete absence of hydrogen-deuterium exchange under analytical conditions [1]. Deuterium labels on nitrogen atoms or at alpha positions adjacent to carbonyl groups are susceptible to back-exchange with protic solvents (water, methanol) or biological matrices, leading to loss of isotopic enrichment and compromised quantification . The 13C label in dimethylamine-13C2 hydrochloride is covalently bonded to carbon and is non-exchangeable under all standard LC-MS sample preparation and analysis conditions .

Bioanalysis Sample Preparation Isotope Exchange

Dual-Use Capability: 13C Label Enables Simultaneous MS and NMR Quantification

The 13C2 labeling of dimethylamine-13C2 hydrochloride makes it suitable for both MS-based quantification and NMR-based structural studies . In MS applications, the 13C label provides the M+2 mass shift necessary for SIL-IS functionality. In NMR applications, the 13C nuclei provide an enhanced signal for detection and can serve as a tracer for carbon pathway analysis [1]. Unlabeled dimethylamine provides no MS discrimination and limited NMR utility for tracing studies. Deuterated dimethylamine provides MS discrimination but limited NMR utility due to deuterium's spin-1 nucleus, which broadens signals and complicates spectra.

NMR Spectroscopy Metabolic Tracing Structural Biology

Application-Validated Performance: Demonstrated Utility in Human Methylamine Metabolism Studies

A peer-reviewed GC-MS method for measuring dimethylamine (DMA), trimethylamine (TMA), and trimethylamine N-oxide (TMAO) in biological samples used stable isotope-labeled internal standards and reported a detection limit of 1 pmol [1]. The method was applied to a pilot study characterizing [13C]dimethylamine appearance and disappearance from blood in five human subjects after ingestion of 0.5 µmol/kg body weight [1]. This study demonstrates the practical, validated utility of 13C-labeled dimethylamine for human metabolic tracing applications.

Metabolism Studies Clinical Research Method Validation

Recommended Procurement and Application Scenarios for Dimethylamine-13C2 Hydrochloride


Quantitative Bioanalysis of Dimethylamine in Plasma, Urine, and Tissue by LC-MS/MS

Dimethylamine-13C2 hydrochloride is the optimal SIL-IS for LC-MS/MS quantification of dimethylamine in biological matrices. Its 13C2 labeling ensures co-elution with the analyte on RPLC and HILIC columns, providing superior matrix effect correction compared to deuterated alternatives that exhibit retention time shifts . The 99 atom % 13C purity and M+2 mass shift enable clean MRM transitions without cross-talk [1]. This compound is appropriate for pharmacokinetic studies, therapeutic drug monitoring, and biomarker validation where regulatory-grade accuracy and precision are required .

Metabolic Flux Analysis and Carbon Pathway Tracing Using Combined MS and NMR

The 13C2 label enables dimethylamine-13C2 hydrochloride to serve as both an MS internal standard and an NMR tracer for carbon pathway analysis. In metabolic studies, the compound can be used to track dimethylamine fate and transformation in chemical syntheses or biological systems, with the 13C label providing a clear signature that differentiates the labeled molecule from its unlabeled counterparts . The non-exchangeable 13C label remains stable throughout sample preparation, ensuring reliable quantification in long-term metabolic flux experiments [1].

Environmental Monitoring and Trace Amine Analysis in Aqueous Matrices

For environmental analysis of short-chain amines in water, wastewater, or atmospheric samples, dimethylamine-13C2 hydrochloride provides a stable isotope-labeled internal standard that compensates for matrix effects during sample concentration and derivatization steps . The 13C labeling eliminates the hydrogen-deuterium exchange issues that can compromise deuterated standards in aqueous environmental samples, ensuring accurate quantification even after prolonged sample storage or during solid-phase extraction [1].

Pharmaceutical Impurity Profiling and Nitrosamine Quantification

In pharmaceutical quality control, dimethylamine-13C2 hydrochloride is used as a reference standard for method validation and quantification of dimethylamine impurities, including the genotoxic nitrosamine N-nitrosodimethylamine (NDMA) . The 13C2-labeled compound supports ANDA and DMF submissions by enabling accurate and precise quantification in LC-MS/MS assays, with traceability to certified isotopic purity specifications [1].

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